
4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl phenyl sulfone, a compound that shares some structural similarities with the one you’re asking about, is traditionally a nucleophilic trifluoromethylating agent . It’s used as a trifluoromethyl radical precursor .
Synthesis Analysis
A method has been developed for the trifluoromethylation of secondary amines using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can form electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . They have unique properties that make them useful in various applications .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds bearing the piperidine nucleus, similar in structure to the compound of interest, have been synthesized and evaluated for their biological activities, particularly against cancer. One study describes the synthesis of novel sulfones containing biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with compounds that include piperidine derivatives. These newly synthesized compounds showed promising in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting the potential therapeutic applications of such sulfonamide derivatives in cancer treatment (Bashandy et al., 2011).
Antimicrobial and Antioxidant Properties
Several studies have focused on synthesizing derivatives of piperidine and examining their antimicrobial and antioxidant properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to talented activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as antimicrobial agents (Khalid et al., 2016).
Material Science and Chemistry
The compound 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, due to its sulfonyl and piperidine components, may also find applications in material science and synthetic chemistry. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful thiophile that can activate thioglycosides to glycosyl triflates, demonstrating the utility of such compounds in glycoscience and the synthesis of complex molecules (Crich and Smith, 2001).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine have been investigated for their role as enzyme inhibitors with potential therapeutic applications. For instance, heteroaryl sulfonamides have been identified as selective antagonists for the EP1 receptor subtype, with some analogs showing in vivo antagonist activity, underscoring the potential of such compounds in drug development and therapeutic interventions (Naganawa et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylpropylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)13-7-9-20(10-8-13)26(23,24)15-6-4-3-5-14(15)16(17,18)19/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUATINYDYDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984156.png)
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)
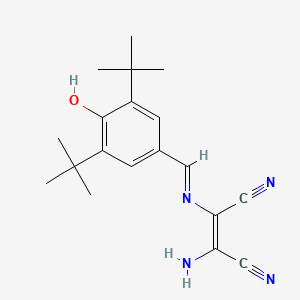
![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)
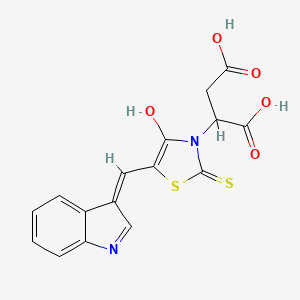
![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
amine hydrochloride](/img/structure/B2984166.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)
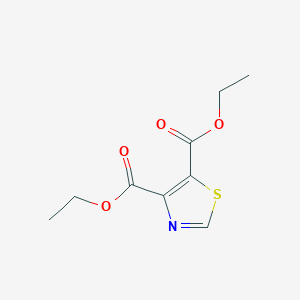
![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
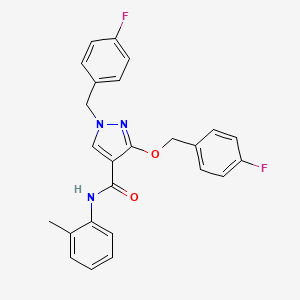
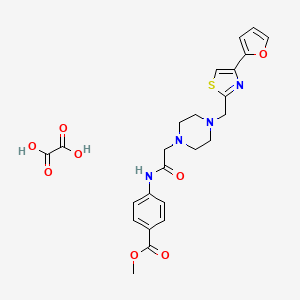
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)
